2-{[1-(4-Fluorophenyl)ethyl]amino}butan-1-ol
Description
2-{[1-(4-Fluorophenyl)ethyl]amino}butan-1-ol is a secondary amine derivative of butanol, featuring a 4-fluorophenyl-substituted ethylamino group. Its molecular formula is C₁₂H₁₇FNO, with a molecular weight of 210.27 g/mol. The compound combines a polar alcohol group with a lipophilic aromatic fluorinated moiety, making it a candidate for applications in medicinal chemistry and agrochemical research. The fluorine atom enhances electronegativity and may influence bioavailability, metabolic stability, and target binding .
Properties
Molecular Formula |
C12H18FNO |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-[1-(4-fluorophenyl)ethylamino]butan-1-ol |
InChI |
InChI=1S/C12H18FNO/c1-3-12(8-15)14-9(2)10-4-6-11(13)7-5-10/h4-7,9,12,14-15H,3,8H2,1-2H3 |
InChI Key |
LZWDEKKCEQGINI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC(C)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Fluorophenyl)ethyl]amino}butan-1-ol typically involves a multi-step process:
Formation of 2-(4-Fluorophenyl)ethylamine: This step involves the reaction of 4-fluorobenzaldehyde with ethylamine.
Reaction with Butanal: The resulting 2-(4-fluorophenyl)ethylamine is then reacted with butanal under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Fluorophenyl)ethyl]amino}butan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups to the fluorophenyl ring.
Scientific Research Applications
2-{[1-(4-Fluorophenyl)ethyl]amino}butan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[1-(4-Fluorophenyl)ethyl]amino}butan-1-ol involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. This inhibition can lead to changes in cellular processes and has potential therapeutic implications.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a class of amino-alcohols with variable substituents on the amino group. Below is a comparison with four structurally related molecules:
Biological Activity
2-{[1-(4-Fluorophenyl)ethyl]amino}butan-1-ol is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, which includes a butanol moiety and an ethylamine group substituted with a 4-fluorophenyl ring, suggests various pharmacological interactions that warrant detailed investigation.
- Molecular Formula : C12H18FNO
- Molecular Weight : Approximately 211.28 g/mol
- Structure : The compound features a butanol backbone with an ethylamine side chain, where the nitrogen is attached to a 4-fluorophenyl group.
Biological Activity Overview
Research indicates that 2-{[1-(4-Fluorophenyl)ethyl]amino}butan-1-ol exhibits significant biological activity, particularly against various strains of bacteria and cancer cell lines. Its structural characteristics may enhance its ability to interact with biological targets such as enzymes and receptors.
Antimicrobial Activity
Studies have demonstrated that compounds with similar structures often show considerable antimicrobial effects. The presence of the fluorine atom is believed to enhance the lipophilicity of the compound, facilitating membrane penetration and increasing its efficacy against microbial pathogens.
Anticancer Properties
Initial investigations into the anticancer potential of this compound suggest it may inhibit the proliferation of certain cancer cell lines. The mechanism of action likely involves interference with cellular signaling pathways or direct cytotoxic effects on tumor cells.
Comparative Analysis with Similar Compounds
The following table summarizes structural comparisons with related compounds, highlighting differences that may influence biological activity:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-{[1-(3-Fluorophenyl)ethyl]amino}butan-1-ol | Structure | Different fluorine substitution may alter activity profiles. |
| 2-{[1-(4-Chlorophenyl)ethyl]amino}butan-1-ol | Structure | Chlorine substitution could lead to varied pharmacokinetics. |
| 2-{[1-(Phenyl)ethyl]amino}butan-1-ol | Structure | Lacks halogen substitution; serves as a baseline for comparison. |
Study 1: Antimicrobial Efficacy
In a controlled study, 2-{[1-(4-Fluorophenyl)ethyl]amino}butan-1-ol was tested against multiple bacterial strains, including E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate antimicrobial efficacy.
Study 2: Cytotoxicity Against Cancer Cell Lines
A separate study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 25 µM after 48 hours of exposure, indicating significant potential for further development as an anticancer agent.
The precise mechanism through which 2-{[1-(4-Fluorophenyl)ethyl]amino}butan-1-ol exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in cell signaling pathways critical for microbial survival and cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
